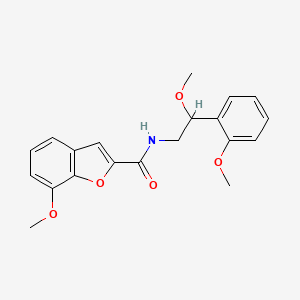

![molecular formula C19H18N6O4 B2739155 4-甲基-N-(3-甲基-1-(4-氧代-4,5,6,7-四氢-3H-环戊[d]嘧啶-2-基)-1H-吡唑-5-基)-3-硝基苯甲酰胺 CAS No. 1002482-07-6](/img/structure/B2739155.png)

4-甲基-N-(3-甲基-1-(4-氧代-4,5,6,7-四氢-3H-环戊[d]嘧啶-2-基)-1H-吡唑-5-基)-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

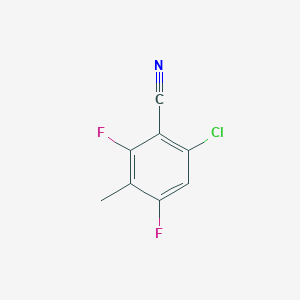

Compounds with similar structures are often used in medicinal chemistry for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution .

Synthesis Analysis

The synthesis of similar compounds often involves the use of different amines and triazole-2-thiol . For example, methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been synthesized from benzaldehyde, methyl acetoacetate, and p-tolylurea catalyzed by TsOH and promoted with microwave irradiation under solvent-free conditions .Molecular Structure Analysis

The molecular structure of these compounds can be determined using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For example, they can be converted into corresponding N-methyl amide derivatives through treatment with methylamine .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For example, the melting point, boiling point, density, solubility, and pKa can be determined .科学研究应用

合成化学应用

研究表明相关吡唑和嘧啶衍生物在合成化学中的效用。例如,分子碘催化的氧化偶联已被证明可生成 2-芳基喹唑啉-4(3H)-酮,展示了该方法在合成吡唑并[4,3-d]嘧啶并-7(6H)-酮(西地那非合成中的关键中间体)中的效用 (Shabber Mohammed, R. Vishwakarma, S. Bharate, 2015)。此外,微波辐照环缩合已被用于合成嘧啶连接的吡唑杂环化合物,突出了复杂杂环化合物的快速合成技术 (P. P. Deohate, Kalpana A. Palaspagar, 2020)。

生物活性

具有吡唑和嘧啶部分的化合物已证明具有显着的生物活性,包括杀虫、抗菌和潜在的抗肿瘤活性。例如,吡唑并[1,5-a]嘧啶衍生物已被研究为肿瘤检测的潜在 PET 成像剂,表明它们在诊断应用中的作用 (Jingli Xu et al., 2011)。还报道了新型吡唑、稠合吡唑并[3,4-d]-嘧啶和吡唑并[4,3-e][1,2,4]-三唑并[1,5-c]嘧啶衍生物的合成,这些化合物显示出抗菌活性,表明它们作为抗菌剂的潜力 (Nada M. Abunada et al., 2008)。

抗癌活性

已探索吡唑并[3,4-d]嘧啶并-4-酮衍生物的合成,一些化合物对 MCF-7 人乳腺癌细胞系表现出有希望的抗肿瘤活性,突出了它们在开发抗癌疗法中的潜力 (Khaled R. A. Abdellatif et al., 2014)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-methyl-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O4/c1-10-6-7-12(9-15(10)25(28)29)17(26)21-16-8-11(2)23-24(16)19-20-14-5-3-4-13(14)18(27)22-19/h6-9H,3-5H2,1-2H3,(H,21,26)(H,20,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGFCFYSGMPPHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC4=C(CCC4)C(=O)N3)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1H-benzimidazol-2-yl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2739076.png)

![2-(4-fluorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2739081.png)

![3-Chloro-N-[1-(3,5-dimethylphenyl)propan-2-yl]pyrazine-2-carboxamide](/img/structure/B2739082.png)

![(2S)-3-methyl-2-[(4-methylbenzoyl)amino]butanoic acid](/img/structure/B2739089.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2739092.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2739094.png)